2-Methylazepane hydrochloride

Description

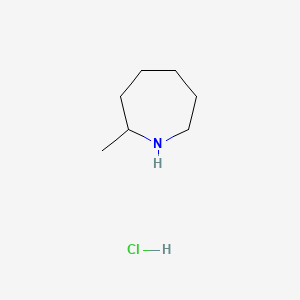

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7-5-3-2-4-6-8-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPDCIMYRNMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735409 | |

| Record name | 2-Methylazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30796-90-8 | |

| Record name | 2-Methylazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylazepane Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 2-Methylazepane hydrochloride, a valuable heterocyclic compound with applications in pharmaceutical research and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This document is structured to serve as a self-validating system, with in-text citations and a complete reference list to ensure scientific integrity and reproducibility.

Introduction

2-Methylazepane, a seven-membered saturated heterocycle, is a key structural motif in various biologically active molecules. Its hydrochloride salt form enhances its stability and solubility, making it amenable for pharmaceutical formulations. The synthesis of this compound can be approached through several strategic routes, with the most common and scalable method involving a multi-step sequence commencing from 2-methylcyclohexanone. This guide will primarily focus on this well-established pathway, while also exploring a potential alternative through reductive amination.

Primary Synthetic Pathway: From Ketone to Hydrochloride Salt

The most widely employed synthesis of this compound is a four-step process that begins with the oximation of 2-methylcyclohexanone, followed by a Beckmann rearrangement, subsequent reduction of the resulting lactam, and concluding with the formation of the hydrochloride salt.

Caption: Overall workflow for the primary synthesis of this compound.

Step 1: Oximation of 2-Methylcyclohexanone

The initial step involves the conversion of 2-methylcyclohexanone to its corresponding oxime. This reaction is a classic condensation reaction between a ketone and hydroxylamine.[1]

Causality of Experimental Choices: The reaction is typically carried out in an aqueous alcohol solution to ensure the solubility of both the organic ketone and the hydroxylamine salt.[2] A base, such as sodium acetate or sodium hydroxide, is added to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile.[1][3] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime.

Experimental Protocol: Synthesis of 2-Methylcyclohexanone Oxime

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

To this solution, add 2-methylcyclohexanone (1.0 eq.) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The resulting aqueous slurry is cooled in an ice bath to precipitate the 2-methylcyclohexanone oxime.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent such as ethanol/water can be performed for further purification.[2]

Characterization of 2-Methylcyclohexanone Oxime:

| Parameter | Data |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, δ) | Predicted shifts include broad signals for the aliphatic protons of the cyclohexane ring and a characteristic signal for the N-OH proton. |

| ¹³C NMR (CDCl₃, δ) | Predicted shifts show a signal for the C=N carbon around 160 ppm and several signals in the aliphatic region for the ring carbons.[4] |

Step 2: Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

The Beckmann rearrangement is a pivotal step that transforms the oxime into a lactam (a cyclic amide).[5] This acid-catalyzed rearrangement involves the migration of the alkyl group anti-periplanar to the hydroxyl group of the oxime to the nitrogen atom.

Causality of Experimental Choices: Strong acids, such as sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid, are employed to protonate the hydroxyl group of the oxime, converting it into a good leaving group (water).[5] The choice of acid can influence the reaction rate and yield. The rearrangement is a concerted process where the migration of the alkyl group and the departure of the leaving group occur simultaneously to form a nitrilium ion intermediate. This intermediate is then attacked by water, followed by tautomerization to yield the more stable lactam, 7-methylazepan-2-one.

Experimental Protocol: Synthesis of 7-Methylazepan-2-one

-

In a flask equipped with a mechanical stirrer and a thermometer, 2-methylcyclohexanone oxime (1.0 eq.) is slowly added to an excess of a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, while maintaining a low temperature (e.g., 0-10 °C) with an ice bath.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 80-100 °C) for a specified period, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.

-

The aqueous solution is then neutralized with a base, such as aqueous sodium hydroxide or ammonium hydroxide, which may cause the product to precipitate or separate as an oil.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 7-methylazepan-2-one.

-

Purification can be achieved by vacuum distillation or column chromatography.

Characterization of 7-Methylazepan-2-one:

| Parameter | Data |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, δ) | Expected signals include a broad peak for the N-H proton, a multiplet for the methine proton adjacent to the methyl group, and multiplets for the methylene protons of the azepane ring. |

| ¹³C NMR (CDCl₃, δ) | A characteristic signal for the carbonyl carbon (C=O) is expected around 175-180 ppm, along with signals for the methine and methylene carbons of the ring. |

Step 3: Reduction of 7-Methylazepan-2-one to 2-Methylazepane

The reduction of the lactam to the corresponding cyclic amine is a crucial step. Strong reducing agents are required to reduce the amide functionality.

Causality of Experimental Choices: Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for the reduction of amides and lactams to amines.[6][7] LAH delivers a hydride ion to the carbonyl carbon, and subsequent workup with water leads to the formation of the amine. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LAH reacts violently with water.[8]

Experimental Protocol: Synthesis of 2-Methylazepane

-

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, as LAH is highly reactive and flammable.

-

A solution of 7-methylazepan-2-one (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of LAH (a molar excess, e.g., 1.5-2.0 eq.) in anhydrous THF at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is then carefully quenched by the sequential and dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[8] This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

The resulting slurry is stirred vigorously for some time and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or diethyl ether.

-

The combined filtrates are dried over anhydrous potassium carbonate or sodium sulfate, and the solvent is removed by distillation to yield 2-methylazepane. Further purification can be achieved by distillation.

Characterization of 2-Methylazepane:

| Parameter | Data |

| Appearance | Colorless liquid |

| ¹H NMR (CDCl₃, δ) | Characteristic signals include a singlet for the N-H proton, a multiplet for the methine proton, a doublet for the methyl group, and multiplets for the methylene protons of the ring. |

| ¹³C NMR (CDCl₃, δ) | Signals are expected in the aliphatic region, corresponding to the methine, methyl, and methylene carbons of the azepane ring. |

Step 4: Formation of this compound

The final step is the conversion of the free base, 2-methylazepane, into its hydrochloride salt to improve its handling and stability.

Causality of Experimental Choices: The basic nitrogen atom of the azepane ring readily reacts with a strong acid like hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt. This is typically done by treating a solution of the amine with either gaseous hydrogen chloride or a solution of HCl in an organic solvent.

Experimental Protocol: Synthesis of this compound

-

2-Methylazepane is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt typically precipitates out of the solution as a white solid.

-

The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield pure this compound.

Characterization of this compound:

| Parameter | Data |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (D₂O, δ) | The signals will be shifted downfield compared to the free base due to the protonation of the nitrogen. The N-H proton signal may be broad or exchange with the solvent. |

| ¹³C NMR (D₂O, δ) | The carbon signals will also experience a downfield shift upon protonation of the nitrogen. |

| Melting Point | A sharp melting point is indicative of purity. |

Alternative Synthetic Route: Reductive Amination

An alternative approach to the synthesis of substituted azepanes involves intramolecular reductive amination. While less commonly cited for 2-methylazepane specifically, this strategy offers a convergent and potentially more efficient route. One hypothetical pathway could involve the reductive amination of a δ-amino ketone, such as 6-amino-2-heptanone.

Caption: A potential reductive amination pathway for the synthesis of 2-Methylazepane.

In this proposed route, the amino group of 6-amino-2-heptanone would undergo an intramolecular condensation with the ketone carbonyl to form a cyclic imine intermediate. This imine can then be reduced in situ using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, to yield 2-methylazepane. This method, if optimized, could offer advantages in terms of atom economy and reduced step count.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The primary pathway, involving oximation, Beckmann rearrangement, and reduction, is a robust and scalable method. Each step in this sequence is governed by clear chemical principles that dictate the choice of reagents and reaction conditions. The alternative reductive amination route presents an intriguing possibility for a more streamlined synthesis. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this important heterocyclic compound, with a strong emphasis on scientific rigor and reproducibility.

References

-

Master Organic Chemistry. Beckmann Rearrangement. [Link]

-

Sci-Hub. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. [Link]

-

ResearchGate. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. [Link]

-

University of Rochester. Workup: Aluminum Hydride Reduction. [Link]

-

Organic Syntheses. REDUCTION OF α-AMINO ACIDS: L-VALINOL. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

MDPI. Improved Synthesis of N-Methylcadaverine. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

Scribd. Cyclohexanone Oxime Synthesis Notes: Application. [Link]

-

The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

YouTube. Cyclohexanone Oxime: Organic Synthesis. [Link]

-

ResearchGate. New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. [Link]

-

PubChem. N-methylazepine. [Link]

-

PubChem. 6-Methylazepane-2,4-dione. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. [Link]

-

ResearchGate. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. [Link]

-

The Royal Society of Chemistry. Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. [Link]

- Google Patents.

- Google Patents. Process for producing cyclohexanone oxime.

-

MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

-

ATB. (2R)-2-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray. [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

-

ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. sci-hub.box [sci-hub.box]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539) [hmdb.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Workup [chem.rochester.edu]

A Comprehensive Technical Guide to 2-Methylazepane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Methylazepane hydrochloride is a saturated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As a derivative of azepane, a seven-membered nitrogen-containing ring, it serves as a crucial chiral building block in the synthesis of complex molecular architectures. The azepane ring system is recognized as a "privileged structure" in medicinal chemistry, a term given to molecular scaffolds that can provide ligands for diverse biological targets, making them valuable starting points for drug discovery.[1] The conformational flexibility of the azepane ring, combined with the stereochemical definition offered by the methyl group at the 2-position, allows for the precise design of molecules with specific biological activities.[1]

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its core chemical and physical properties, present a representative synthetic pathway and detailed analytical characterization protocols, discuss its pivotal role as a scaffold in modern drug design, and provide essential safety and handling information.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methylazepane;hydrochloride |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol [2][3] |

| CAS Number | 331994-00-4 ((R)-isomer)[2][4] |

| 1484-99-7 ((S)-isomer)[5] | |

| Canonical SMILES | CC1CCCCCN1.Cl |

| InChI Key | LGONGMXQDFYGKU-UHFFFAOYSA-N (Free Base)[6] |

| Parent Compound | 2-Methylazepane (CID: 238104)[7] |

Table 2: Physicochemical Properties of 2-Methylazepane

| Property | Value | Notes |

| Physical Form | Solid | Typically a white to off-white crystalline solid. |

| XlogP (Predicted) | 1.4 | A measure of lipophilicity for the free base.[6] |

| Monoisotopic Mass | 113.12045 Da (Free Base) | [6] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form confers aqueous solubility. |

Synthesis and Purification

The synthesis of 2-Methylazepane typically involves the construction of the seven-membered ring, often through cyclization or ring-expansion strategies. A common and logical approach involves the reductive amination of a suitable keto-amine or the reduction of a substituted caprolactam. The final step involves salt formation with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Synthetic Strategy and Workflow

The chosen synthetic route aims for efficiency and control over stereochemistry. Starting from 6-oxoheptanoic acid, a reductive amination followed by intramolecular cyclization provides a direct path to the corresponding lactam. Subsequent reduction of the lactam yields the target azepane ring. This method is advantageous as it allows for the potential introduction of chirality during the reduction steps.

Caption: Synthetic pathway for this compound.

Exemplary Synthesis Protocol: Lactam Reduction

This protocol describes the reduction of 2-methyl-7-oxoazepane to 2-methylazepane, followed by conversion to its hydrochloride salt.

Materials:

-

2-Methyl-7-oxoazepane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (2M solution in diethyl ether)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Lactam: The flask is cooled to 0°C using an ice bath. A solution of 2-methyl-7-oxoazepane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the lactam, preventing dangerous temperature spikes and side reactions.

-

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Quenching: Once the reaction is complete, the flask is cooled again to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable form.

-

Filtration and Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure to yield the crude 2-methylazepane free base.

-

Salt Formation: The crude amine is dissolved in a minimal amount of anhydrous diethyl ether. The solution is cooled to 0°C, and a 2M solution of HCl in diethyl ether is added dropwise with stirring.

-

Isolation: The white precipitate of this compound is formed immediately. The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried in a vacuum oven to yield the final product.

-

Self-Validation: The formation of a crystalline solid upon HCl addition is a strong indicator of successful amine synthesis. The purity and identity are then confirmed by the analytical methods described in Section 4.0.

-

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the structure, identity, and purity of the synthesized this compound. This typically involves a combination of spectroscopic and chromatographic techniques.[8][9]

Caption: Analytical workflow for identity and purity verification.

Spectroscopic Profiling

-

¹H NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum is expected to show a complex multiplet for the ring protons between approximately 1.5-2.0 ppm. A distinct signal for the methyl group (CH₃) will appear as a doublet around 1.2-1.4 ppm. The proton on the carbon bearing the methyl group (CH-CH₃) will be a multiplet further downfield, around 3.0-3.4 ppm, coupled to both the methyl protons and adjacent ring protons. The protons adjacent to the nitrogen will also be shifted downfield.

-

¹³C NMR Spectroscopy (100 MHz, D₂O): The carbon spectrum will show seven distinct signals. The methyl carbon will appear upfield around 18-22 ppm. The carbons of the azepane ring will resonate in the 25-50 ppm range, with the two carbons attached to the nitrogen (C2 and C7) appearing further downfield, typically in the 45-60 ppm range.

-

Mass Spectrometry (ESI+): In electrospray ionization mass spectrometry, the spectrum will be dominated by the molecular ion of the free base [M+H]⁺ at m/z 114.1277.[6]

-

Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will show characteristic broad absorptions in the 2400-2800 cm⁻¹ region, typical for an amine hydrochloride salt (N-H⁺ stretch). Strong C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile scaffold for building novel therapeutics.

The Azepane Scaffold as a Privileged Structure

The seven-membered azepane ring possesses a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This allows molecules incorporating this scaffold to adopt various three-dimensional shapes, enabling them to fit into the binding pockets of a wide range of biological targets like enzymes and receptors.[1] The ability to introduce substituents, such as the methyl group in 2-methylazepane, can bias the ring's conformation, which is a critical strategy in rational drug design to enhance binding affinity and selectivity.[1] It is noteworthy that over 20 FDA-approved drugs feature an azepane substructure, highlighting its therapeutic relevance.[1]

Caption: Elaboration of the 2-methylazepane scaffold into diverse drug candidates.

Therapeutic Applications of Azepane Derivatives

Derivatives built upon the azepane framework have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] For instance, chiral bicyclic azepanes have shown potent activity as inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders.[1] The methyl group in 2-methylazepane provides a crucial stereocenter, enabling the synthesis of single-enantiomer drugs. This is paramount in modern pharmacology to maximize therapeutic effect and minimize off-target side effects associated with an undesired enantiomer.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on data from structurally related compounds, it should be treated as a hazardous chemical.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11] Harmful if swallowed.

-

Handling Precautions:

-

Storage:

-

First Aid:

References

- 2-[(thiophen-2-yl)methyl]azepane hydrochloride | 1315367-62-4. Sigma-Aldrich.

- SAFETY D

- (R)-2-methylazepane hydrochloride | 331994-00-4. ChemicalBook.

- Safety D

- This compound (C7H15N). PubChemLite.

- (2S)-2-methylazepane;hydrochloride. Benchchem.

- safety d

- Safety D

- 2-Methylazepane | C7H15N | CID 238104. PubChem - NIH.

- (R)-2-methylazepane hydrochloride | 331994-00-4. ChemicalBook.

- 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644. PubChem.

- cas 331994-00-4|| where to buy (2R)-2-methylazepane;hydrochloride. Chemenu.

- safety d

- 1-[(2-Chloropyridin-4-yl)methyl]azepane. AK Scientific, Inc.

- A conversation between hyphenated spectroscopic techniques and phytometabolites

- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.

- (2S)-2-methylazepane;hydrochloride (Cas 1484-99-7). Parchem.

- Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. [No Source]

- Use of the Hyphenated LC-MS/MS Technique and NMR/IR Spectroscopy for the Identification of Exemestane Stress Degradation Products During the Drug Development. PubMed.

- WebSpectra - Problems in NMR and IR Spectroscopy. UCLA – Chemistry and Biochemistry.

- Overview of Drug Development 2. MIT OpenCourseWare.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-2-methylazepane hydrochloride | 331994-00-4 [m.chemicalbook.com]

- 3. cas 331994-00-4|| where to buy (2R)-2-methylazepane;hydrochloride [english.chemenu.com]

- 4. (R)-2-methylazepane hydrochloride | 331994-00-4 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. PubChemLite - this compound (C7H15N) [pubchemlite.lcsb.uni.lu]

- 7. 2-Methylazepane | C7H15N | CID 238104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. Use of the hyphenated LC-MS/MS technique and NMR/IR spectroscopy for the identification of exemestane stress degradation products during the drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. enamine.enamine.net [enamine.enamine.net]

Introduction: Understanding the Core Profile of 2-Methylazepane Hydrochloride

An In-depth Technical Guide to the Physical Properties of 2-Methylazepane Hydrochloride

This compound is the salt form of the cyclic secondary amine, 2-methylazepane. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The introduction of a methyl group at the 2-position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers. As a hydrochloride salt, the compound exhibits increased aqueous solubility and stability compared to its free base form, making it more amenable to handling and formulation in a laboratory and pharmaceutical context.

This guide provides a comprehensive overview of the essential physical properties of this compound. We will delve into its structural and fundamental characteristics, present detailed spectroscopic profiles based on established principles, and provide robust, field-tested protocols for the empirical validation of these properties. The methodologies described herein are designed to ensure data integrity and reproducibility, which are paramount in research and development settings.

Part 1: Core Physical and Chemical Identity

A precise understanding of the fundamental properties of a compound is the bedrock of all subsequent research. These parameters dictate storage conditions, solvent selection for reactions and analysis, and calculations for stoichiometry.

The structural and molecular details are summarized below. It is critical to note the existence of different isomers and forms of this compound, which may have distinct CAS numbers. The information presented here pertains to the hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Hexahydro-2-methyl-1H-azepine Hydrochloride | [1] |

| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | [1][2][3] |

| Molecular Weight | 149.66 g/mol | [1][2][4] |

| CAS Number | 30796-90-8 (for hydrochloride) | [1] |

| 331994-00-4 (for (R)-enantiomer hydrochloride) | [2][3][5] | |

| Canonical SMILES | CC1CCCCCN1.Cl | [4] |

| Appearance | White to off-white solid/powder (Typical) | [6] |

Note: The properties of specific enantiomers, such as optical rotation, would require separate analysis but the general physical properties discussed are applicable to the racemic mixture and individual enantiomers.

Part 2: Key Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities. For 4-Methylazepane Hydrochloride, a structural isomer, a melting point of 174-175 °C has been reported[6]. While a specific value for the 2-methyl isomer is not consistently cited across primary literature, it is expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochloride salts.

Solubility Profile

Solubility is a determinant factor in drug delivery, formulation, and the design of biological assays. As a hydrochloride salt, this compound is anticipated to have good solubility in polar protic solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble / Very Soluble | The ionic nature of the hydrochloride salt facilitates strong interactions with polar water molecules.[7] |

| Methanol / Ethanol | Soluble | These polar protic solvents can solvate both the chloride anion and the ammonium cation.[8][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic salts.[8] |

| Dichloromethane / Chloroform | Sparingly Soluble / Insoluble | Non-polar organic solvents are generally poor at solvating ionic salts. |

| Hexanes / Diethyl Ether | Insoluble | The high polarity mismatch prevents effective solvation. |

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. The following sections detail the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectrum Prediction: (Reference Solvent: D₂O or DMSO-d₆)

-

N-H Protons: A broad signal, typically downfield (>8.0 ppm in DMSO-d₆), corresponding to the two protons on the positively charged nitrogen. The signal may exchange with D₂O.

-

C2-H Proton: A multiplet signal. This proton is adjacent to the methyl group and the nitrogen, leading to complex splitting. Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

-

Methyl Protons (C2-CH₃): A doublet, integrating to 3H. The signal will be split by the single proton on C2.

-

Ring Methylene Protons (C3, C4, C5, C6, C7): A series of complex, overlapping multiplets in the upfield region (typically 1.2 - 3.5 ppm). Protons closer to the nitrogen atom (C7) will be further downfield than those further away.

¹³C NMR Spectrum Prediction:

-

C2 Carbon: Signal would appear in the 50-60 ppm range, shifted downfield by the adjacent nitrogen.

-

C7 Carbon: Also shifted downfield due to the adjacent nitrogen, likely in the 45-55 ppm range.

-

Methyl Carbon: An upfield signal, typically in the 15-25 ppm range.

-

C3, C4, C5, C6 Carbons: Four distinct signals in the upfield aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 2700-3000 | N⁺-H Stretch | Strong, Broad | Characteristic of a secondary ammonium salt. |

| 2850-2960 | C-H Stretch (Aliphatic) | Strong | Corresponds to the methyl and methylene groups on the azepane ring.[10] |

| ~1580 | N-H Bend | Medium | Confirms the presence of the ammonium group.[11] |

| 1440-1480 | C-H Bend (Methylene) | Medium | Relates to the CH₂ groups within the ring structure.[10] |

| 1370-1385 | C-H Bend (Methyl) | Medium | A distinctive absorption for the methyl group.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For analysis of the hydrochloride salt, techniques like electrospray ionization (ESI) are ideal. Under ESI-MS in positive ion mode, the instrument will detect the protonated free base.

-

Molecular Ion: The expected base peak will correspond to the free base, 2-methylazepane (C₇H₁₅N), with a monoisotopic mass of approximately 113.12 Da[12]. The detected ion would be [M+H]⁺ at m/z ≈ 114.13.

-

Predicted Fragmentation: The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[13] This process helps to stabilize the resulting radical cation. A primary fragmentation pathway for 2-methylazepane would involve the loss of the methyl group, leading to a significant fragment.

Part 4: Experimental Protocols and Workflows

To ensure the generation of reliable and high-quality data, the following standardized protocols are recommended.

Workflow for Comprehensive Physical Characterization

The logical flow for characterizing a new batch of this compound is outlined below. This workflow ensures that identity, purity, and key physical properties are confirmed systematically.

Caption: Workflow for the physical characterization of 2-Methylazepane HCl.

Protocol 1: Melting Point Determination

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) when approaching the approximate range.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure sample should have a range of ≤ 2 °C.

Protocol 2: Solubility Assessment (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the resulting suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Protocol 3: Spectroscopic Analysis

-

NMR Sample Preparation:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

-

Add an internal standard (e.g., TMS) if required for precise chemical shift referencing.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

-

-

FT-IR Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry Sample Preparation (LC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

-

Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Analyze using an LC-MS system equipped with an electrospray ionization (ESI) source, operating in positive ion mode.[15]

-

Conclusion

This guide has detailed the essential physical properties of this compound, a compound of interest for chemical and pharmaceutical research. By combining reported data with predictions based on fundamental chemical principles, we have constructed a comprehensive profile of the molecule. The provided experimental protocols offer a standardized framework for researchers to validate these properties in their own laboratories, ensuring data of the highest integrity. A thorough characterization, as outlined in this document, is a non-negotiable first step in the successful development of any new chemical entity.

References

-

PubChemLite. This compound (C7H15N). [Link]

-

PubChem, National Institutes of Health. 2-Methylazepane. [Link]

-

PubChem, National Institutes of Health. 1-Methylazepane;hydrochloride. [Link]

-

PubMed, National Institutes of Health. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry. [Link]

-

Journal of Pharmaceutical Research. Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. [Link]

-

Chemsrc.com. (2R)-2-methylazepane;hydrochloride Price from Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

PubChem, National Institutes of Health. 2-Methylpentane. [Link]

-

PubMed Central, National Institutes of Health. Developments in high-resolution mass spectrometric analyses of new psychoactive substances. [Link]

-

Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides. [Link]

-

PubChem, National Institutes of Health. N-methylazepine. [Link]

-

ResearchGate. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole. [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of 2-methylpropane. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-methylhexane. [Link]

-

MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]

-

ResearchGate. Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

National Institute of Standards and Technology. Methylacrylonitrile - NIST WebBook. [Link]

Sources

- 1. 2-Methylazepane - CAS:30796-90-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. cas 331994-00-4|| where to buy (2R)-2-methylazepane;hydrochloride [english.chemenu.com]

- 3. (R)-2-methylazepane hydrochloride | 331994-00-4 [m.chemicalbook.com]

- 4. 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-methylazepane hydrochloride CAS#: 331994-00-4 [m.chemicalbook.com]

- 6. 4-Methylazepane Hydrochloride CAS#: 91846-46-7 [m.chemicalbook.com]

- 7. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methylazepane | C7H15N | CID 238104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylazepane Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Synthesis

This in-depth technical guide provides a comprehensive overview of 2-Methylazepane hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its synthesis, characterization, and application, grounded in scientific principles and practical laboratory experience.

Introduction: The Significance of the 2-Methylazepane Scaffold

This compound, a chiral cyclic amine, is the hydrochloride salt of 2-methylazepane. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] The introduction of a methyl group at the 2-position of the azepane ring provides a valuable handle for modulating a compound's physicochemical and pharmacokinetic properties. This substitution can influence lipophilicity, metabolic stability, and the stereochemical interactions with biological targets, making 2-Methylazepane a desirable building block for lead optimization and the generation of novel chemical entities.

The hydrochloride salt form is typically preferred for its enhanced stability, crystallinity, and aqueous solubility, which facilitates handling, formulation, and biological testing. Due to the chiral center at the C2 position, 2-Methylazepane exists as (R)- and (S)-enantiomers, each potentially possessing distinct pharmacological activities.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Methylhexamethyleneimine hydrochloride | N/A |

| CAS Number (Racemic) | 30796-90-8 | [2] |

| CAS Number ((R)-enantiomer) | 331994-00-4 | [3][4][5][6][7] |

| CAS Number ((S)-enantiomer) | 1484-99-7 | [8] |

| Molecular Formula | C₇H₁₆ClN | [3][4] |

| Molecular Weight | 149.66 g/mol | [3][4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-methylazepane is most commonly achieved through the reductive amination of a suitable ketone precursor. This approach offers a versatile and efficient route to the target compound. While several variations exist, the following protocol outlines a robust and reproducible method.

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful transformation in organic synthesis that converts a carbonyl group into an amine through an intermediate imine.[9][10][11][12][13] This one-pot or stepwise procedure is widely used in the pharmaceutical industry for the synthesis of a diverse range of amines.[11]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic this compound starting from a suitable precursor.

Materials:

-

Precursor (e.g., a derivative of ε-caprolactam or a suitable keto-aldehyde)

-

Amine source (e.g., ammonia, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone precursor in an appropriate solvent (e.g., methanol).

-

Add the amine source (e.g., ammonium acetate) in a slight molar excess.

-

Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Basify the aqueous residue with a suitable base (e.g., sodium hydroxide solution) to a pH > 10.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylazepane free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude 2-methylazepane in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the protons of the azepane ring and the methyl group. The protons on the ring will exhibit diastereotopicity, leading to complex splitting patterns. The methyl group will likely appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile amines like 2-methylazepane.[14][15][16][17][18] The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the free base, along with characteristic fragmentation patterns.[19][20] Common fragmentation pathways for cyclic amines involve alpha-cleavage and ring-opening, leading to the formation of stable carbocations.

Chromatographic Purity

The purity of the synthesized compound should be assessed using either gas chromatography (GC) or high-performance liquid chromatography (HPLC). A well-developed chromatographic method should show a single major peak for the desired product, with any impurities being well-resolved.

Applications in Drug Discovery and Development

The azepane scaffold is a key component in a number of FDA-approved drugs, highlighting its therapeutic relevance.[1] this compound serves as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Caption: The role of this compound as a building block in the drug discovery process.

The incorporation of the 2-methylazepane moiety can be a strategic approach in:

-

Lead Optimization: Modifying existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Novel Scaffold Development: Creating new chemical scaffolds with unique three-dimensional shapes to explore novel biological targets.

-

Fragment-Based Drug Design: Utilizing the 2-methylazepane fragment to build larger, more potent molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its chiral nature and the presence of the azepane ring offer unique opportunities for the design of new molecules with tailored properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective use in research and development. This guide provides a solid foundation for scientists to incorporate this important synthon into their discovery programs.

References

-

(2R)-2-methylazepane;hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025-02-05). [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

-

A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]

-

Reductive Amination - Organic Chemistry Tutor. [Link]

-

Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

-

Reductive amination - Wikipedia. [Link]

-

Reductive Amination of Aldehydes and Ketones - Unacademy. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

(2R,3R,4S,5R,6R)-2-methylolazepane-3,4,5,6-tetrol - Optional[13C NMR] - Chemical Shifts. [Link]

-

mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. [Link]

-

Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. [Link]

-

mass spectrum of 2-methylpropane C4H10 (CH3)3CH fragmentation pattern of m/z m/e ions for analysis and identification of isobutane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC - NIH. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

2-Methylazepane | C7H15N | CID 238104 - PubChem - NIH. [Link]

-

N-methylazepine | C7H9N | CID 21766425 - PubChem - NIH. [Link]

-

Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides - The Aquila Digital Community. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central. [Link]

-

Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study - RJ Wave. [Link]

-

New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. [Link]

-

A novel route to poly(epsilon-caprolactone)-based copolymers via anionic derivatization. [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. [Link]

-

Index to Drug-Specific Information - FDA. [Link]

-

Roundup: FDA Announces Long List of New Drug Approvals | PharmExec. [Link]

-

Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC - NIH. [Link]

-

FDA‐approved drugs featuring macrocycles or medium‐sized rings - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylazepane - CAS:30796-90-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. (R)-2-methylazepane hydrochloride | 331994-00-4 [chemicalbook.com]

- 4. (2R)-2-methylazepane;hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. cas 331994-00-4|| where to buy (2R)-2-methylazepane;hydrochloride [english.chemenu.com]

- 6. (2R)-2-METHYLAZEPANE HYDROCHLORIDE - CAS:331994-00-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. (R)-2-methylazepane hydrochloride CAS#: 331994-00-4 [m.chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 15. waters.com [waters.com]

- 16. gcms.labrulez.com [gcms.labrulez.com]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. mass spectrum of 2-methylpropane C4H10 (CH3)3CH fragmentation pattern of m/z m/e ions for analysis and identification of isobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 2-Methylazepane Hydrochloride

In the realms of pharmaceutical development, medicinal chemistry, and forensic analysis, the absolute certainty of a molecule's structure is paramount. An error in structural assignment can lead to misinterpreted biological data, failed clinical trials, or incorrect forensic identification. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a saturated heterocyclic amine salt, using this compound as a practical exemplar. We will proceed not as a mere academic exercise, but as a systematic investigation, where each analytical step is chosen for its specific contribution to the structural puzzle and cross-validates the findings of the others. The logic is designed to be self-validating, ensuring the highest degree of confidence in the final assignment.

Initial Assessment and Strategic Overview

Upon receiving a sample purported to be this compound, our first step is to define a multi-technique analytical workflow. A singular method is insufficient; true structural confidence is achieved through the convergence of orthogonal data. Our strategy will be anchored by Mass Spectrometry for molecular formula determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed connectivity mapping, supported by Infrared (IR) Spectroscopy for functional group confirmation.

The proposed structure, this compound, has a molecular formula of C₇H₁₆ClN and a molecular weight of 149.66 g/mol .[1] This hypothesis will guide our experimental design and data interpretation.

Caption: Overall workflow for the structure elucidation of 2-Methylazepane HCl.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Causality: We employ two complementary mass spectrometry techniques. Electrospray Ionization (ESI) is a soft ionization method ideal for analyzing the intact hydrochloride salt, providing the mass of the protonated parent molecule. Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS) requires volatilization, which will dissociate the salt and analyze the free base (2-Methylazepane), providing valuable fragmentation data that hints at the molecule's structure. This dual approach provides both the parent mass and structural clues.

High-Resolution ESI-MS Protocol

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of methanol.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.

-

Parameters:

-

Ionization Mode: Positive

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

-

Data Analysis: Look for the [M+H]⁺ ion of the free base (C₇H₁₅N). The expected exact mass is 114.1283. The high-resolution measurement allows for molecular formula confirmation.

GC-EI-MS Protocol

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane. The injection port heat will cause in-situ dissociation of the hydrochloride salt to the volatile free base.

-

GC Parameters:

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 1 min, ramp to 250°C at 15°C/min.

-

-

MS Parameters:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

-

Data Analysis: Identify the molecular ion (M⁺) peak for the free base and analyze the fragmentation pattern.

Expected Mass Spectrometry Data

| Technique | Expected Ion | Expected m/z (Monoisotopic) | Significance |

| ESI-MS | [C₇H₁₅N + H]⁺ | 114.1283 | Confirms mass of the protonated free base. |

| GC-EI-MS | [C₇H₁₅N]⁺ | 113.1204 | Confirms mass of the free base. |

| GC-EI-MS | [M - CH₃]⁺ | 98.1099 | Indicates loss of a methyl group (α-cleavage). |

| GC-EI-MS | [M - C₂H₅]⁺ | 84.0942 | Potential loss of an ethyl fragment from the ring. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of key functional groups. For this compound, the most informative region will be the N-H stretching area, which is characteristic of amine salts. The absence of C=C, C=O, or O-H bands will support a saturated alkane and amine structure. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation and yields high-quality spectra of solid samples.

ATR-IR Protocol

-

Sample Preparation: Place a small, representative amount of the crystalline solid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

-

Data Analysis: Identify characteristic absorption bands. The presence of a broad, strong band between 2400-2800 cm⁻¹ is a hallmark of the N-H⁺ stretching vibrations in an amine hydrochloride.[2]

Expected IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Structural Interpretation |

| 2950-2850 | C-H Stretch (sp³) | Confirms the presence of the alkane backbone. |

| 2800-2400 | N-H⁺ Stretch | Strong, broad absorption indicative of a secondary amine salt. |

| 1470-1450 | C-H Bend | Methylene and methyl group scissoring. |

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[3] A full suite of 1D and 2D experiments is necessary for an unambiguous assignment. We will dissolve the sample in Deuterated Dimethyl Sulfoxide (DMSO-d₆) because it effectively dissolves hydrochloride salts and its residual solvent peak does not interfere with key signals. The experiments are ordered logically: ¹H NMR provides a proton count and coupling information, ¹³C/DEPT identifies all unique carbons and their types, and 2D experiments (COSY, HSQC, HMBC) connect the entire framework.

General NMR Protocol

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.

Data Interpretation and Expected Results

-

¹H NMR: Expect a complex aliphatic region (approx. 1.2-3.5 ppm). The protons on carbons adjacent to the positively charged nitrogen (C2 and C7) will be shifted furthest downfield. The methyl group will appear as a doublet. Integration of all signals should sum to 16 protons (15 on the organic cation, plus one N-H proton).

-

¹³C NMR & DEPT-135: Expect 7 distinct carbon signals. The DEPT-135 experiment is crucial to differentiate them:

-

1 x CH₃ (positive signal)

-

5 x CH₂ (negative signals)

-

1 x CH (positive signal)

-

The carbons adjacent to the nitrogen (C2, C7) will be the most downfield among the sp³ carbons.

-

-

¹H-¹H COSY: This experiment reveals which protons are coupled (i.e., on adjacent carbons). It will show a correlation trail along the -CH₂-CH₂-CH₂-CH₂- chain of the azepane ring and will connect the C2 proton to both its adjacent ring proton and the methyl group protons.

-

¹H-¹³C HSQC: This spectrum directly links each proton signal to the carbon it is attached to, allowing for the unambiguous assignment of each ¹H-¹³C pair.

-

¹H-¹³C HMBC: This is the key experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. The critical correlation will be from the methyl protons (¹H) to the C2 carbon (¹³C), definitively placing the methyl group at the 2-position of the azepane ring.

Caption: Logic map of key 2D NMR correlations for positioning the methyl group.

Synthesis of Data and Final Conclusion

-

Molecular Formula: High-resolution ESI-MS confirms the molecular formula of the cation as C₇H₁₅N.

-

Functional Groups: IR spectroscopy confirms the presence of an alkane framework (C-H sp³ stretches) and a secondary amine hydrochloride salt (broad N-H⁺ stretch), with no other functional groups present.

-

Carbon Skeleton: ¹³C and DEPT-135 NMR data establish the presence of seven unique carbons, comprising one methyl (CH₃), five methylene (CH₂), and one methine (CH) group. This is perfectly consistent with a methyl-substituted azepane ring.

-

Connectivity: The combination of COSY, HSQC, and HMBC data allows for the complete assembly of the molecular puzzle. The HMBC correlation between the methyl protons and the C2 carbon provides irrefutable evidence for the 2-methyl substitution pattern.

The convergent evidence from these orthogonal analytical techniques allows for the unambiguous confirmation of the sample's identity as this compound. This systematic, self-validating approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

-

PubChem. N-methylazepine. National Center for Biotechnology Information. [Link]

-

Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Taylor & Francis Group. [Link]

-

MDPI. Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

-

MDPI. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

- Google Patents. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.

-

PubChem. 1-Methylazepane;hydrochloride. National Center for Biotechnology Information. [Link]

-

MDPI. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

-

World Health Organization. Critical review report: 2-Methyl AP-237. WHO. [Link]

-

J-STAGE. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THEIR METHIODIDES WITH SOME NUCLEOPHILES. J-STAGE. [Link]

-

PubMed Central. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. National Center for Biotechnology Information. [Link]

-

Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. Prime Scholars Library. [Link]

- Google Patents. CN101747220A - Novel method for synthesizing methyldopate hydrochloride.

-

SciSpace. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-

C HYDROCHLORIDE. SciSpace. [Link] -

PubChem. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

ChemSrc. (2R)-2-methylazepane;hydrochloride Price. ChemSrc. [Link]

-

ResearchGate. (PDF) Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Methylazepane Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-methylazepane hydrochloride, a key heterocyclic scaffold in medicinal chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document offers a detailed exploration of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and field-proven insights. We delve into the structural rationale behind chemical shifts and coupling constants, present a robust, step-by-step protocol for sample preparation and data acquisition, and utilize data visualization to elucidate the molecule's structural features. This guide serves as a practical reference for the unambiguous characterization and quality assessment of this compound in a research and development setting.

Introduction: The Significance of this compound

The azepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its seven-membered ring offers a flexible, three-dimensional scaffold that can be exploited to achieve high-affinity binding to biological targets. 2-Methylazepane, as a substituted derivative, introduces a chiral center and a methyl group that can influence binding specificity and metabolic stability. The hydrochloride salt form is often utilized to improve the compound's solubility and handling properties.

Given its importance, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing precise information about the molecular structure in solution. This guide explains how to acquire and interpret high-quality NMR data for this compound, ensuring data integrity and confidence in downstream applications.

Principles of NMR Analysis for a Protonated Cyclic Amine

The NMR spectrum of this compound is dictated by its unique structure: a seven-membered aliphatic ring, a methyl substituent, and a protonated secondary amine.

-

Effect of Protonation: The nitrogen atom in the azepane ring is basic. Upon formation of the hydrochloride salt, the nitrogen becomes protonated (NH₂⁺). This has a significant deshielding effect on adjacent protons and carbons. The electron-withdrawing character of the positively charged nitrogen atom pulls electron density away from the neighboring C-H and C-C bonds, causing their signals to appear at a higher chemical shift (downfield) compared to the free base.[2][3]

-

Ring Conformation: The seven-membered azepane ring is conformationally flexible, existing in various twist-chair and twist-boat forms. This conformational averaging influences the observed chemical shifts and coupling constants of the ring protons, often leading to complex, overlapping multiplets in the ¹H NMR spectrum.

-

Diastereotopic Protons: The presence of a chiral center at C2 renders the methylene protons on the ring (e.g., at C3, C4, C5, and C6) diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and couplings, further increasing spectral complexity.

Experimental Methodology: Acquiring High-Integrity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[4]

Sample Preparation Protocol

A validated protocol ensures reproducibility and minimizes artifacts that can compromise spectral quality.

-

Analyte & Solvent Selection: Weigh approximately 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) and transfer it to a clean, dry vial.[4] The choice of deuterated solvent is critical. For a hydrochloride salt, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent choices due to their ability to dissolve ionic compounds and the exchangeable nature of the N-H protons. For this guide, we will proceed with D₂O.

-

Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[4] Vortex the sample for 30 seconds to ensure complete dissolution. The solution should be clear and free of any particulate matter.[4]

-

Filtration & Transfer: To remove any microscopic solid impurities that can degrade magnetic field homogeneity and spectral resolution, filter the solution.[5] Draw the solution into a Pasteur pipette containing a small, tightly packed plug of glass wool or a Kimwipe and filter it directly into a clean, high-quality 5 mm NMR tube.[5]

-

Final Checks: Ensure the sample height in the tube is between 4.0 and 5.0 cm (approx. 0.6 mL).[6] Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Workflow

The following diagram outlines the standard workflow for acquiring NMR data.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Spectral Data and Interpretation

The following sections present typical ¹H and ¹³C NMR spectral data for this compound in D₂O. The chemical shifts are referenced to an internal standard like DSS or TSP at 0.00 ppm.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used.

Caption: Structure of 2-Methylazepane with Atom Numbering.

¹H NMR Spectrum (500 MHz, D₂O)

Due to the protonation of the amine and the use of D₂O, the two N-H protons exchange with deuterium and are therefore not observed in the spectrum. The signals are significantly shifted downfield compared to the neutral amine due to the inductive effect of the NH₂⁺ group.[2][3]

| Assigned Proton | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H2 | ~ 3.45 | m | - | 1H |

| H7 (eq, ax) | ~ 3.20 - 3.35 | m | - | 2H |